Metalaxyl

Description

Properties

IUPAC Name |

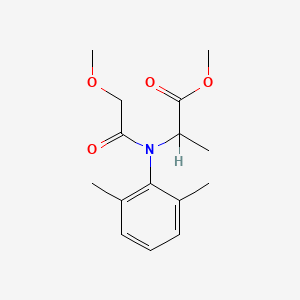

methyl 2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEIXNIJLIKNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024175 | |

| Record name | Metalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Whitish solid; [Merck Index], Solid, White crystals. | |

| Record name | Metalaxyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Metalaxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295.9 °C @ 760 mm Hg, 564.6 °F | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In ethanol 400, acetone 450, toluene 340, n-hexane 11, n-octanol 68 (all g/l at 25 °C), In water, 8,400 mg/l @ 22 °C | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.20 @ 20 °C, 1.65 | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.2 | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000022 [mmHg], Vapor pressure: 293 uPa at 20 °C, 5.62X10-6 mm Hg @ 25 °C, 5.62x10-6 mmHg | |

| Record name | Metalaxyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Impurities such as 2,6-dimethylaniline, N-methyl-2,6-dimethylaniline, N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxyacetyl)-2,6-dimethylaniline, N-(1-methoxyacetyl)-2,6-dimethylaniline & N-ethyl-N-(methoxyacetyl)-2,6-dimethylaniline present in samples of technical metalaxyl were isolated by column chromatography and identified by nuclear magnetic resonance, mass spectroscopy & comparison with reference compounds. | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, ... Colorless crystals ... . | |

CAS No. |

57837-19-1 | |

| Record name | Metalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57837-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalaxyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057837191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K4M187IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

71-72 °C, 71 - 72 °C, 159.8-161.6 °F | |

| Record name | METALAXYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Metalaxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | APRON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/836 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Preparation Methods

Reaction Mechanism and Conditions

In the amidation step, 2-(2,6-dimethylphenyl)alanine methyl ester reacts with methoxyacetyl chloride in the presence of a base (e.g., sodium bicarbonate, triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (25–45°C) for 1–4 hours, achieving yields of 80–83% with a purity of 85–90%.

Key parameters:

This method minimizes racemization due to lower temperatures compared to earlier protocols requiring 110°C.

Continuous-Flow Catalytic Synthesis

Recent advances have introduced continuous-flow systems to enhance efficiency and scalability. A two-step sequential process combines reductive alkylation and amidation.

Reductive Alkylation

2,6-Dimethylaniline reacts with methyl pyruvate in the presence of a platinum catalyst (Pt/sulfided carbon) under hydrogen gas. This step occurs in a continuous-flow reactor at elevated pressures, producing 2-(2,6-dimethylphenyl)alanine methyl ester with high selectivity.

Continuous Amidation

The intermediate is then mixed with methoxyacetic anhydride and trifluoromethanesulfonimide (Tf2NH) in a second reactor. The reaction achieves an 89% yield (85% isolated yield after purification).

Advantages of continuous-flow synthesis:

- Reduced reaction time (total <6 hours).

- Higher throughput (0.14 g/h productivity).

- Enhanced safety by avoiding high-temperature batch processes.

Chiral Synthesis for Enantiopure this compound

This compound exists as a racemic mixture, but its R-enantiomer exhibits superior fungicidal activity. Traditional methods risk racemization during high-temperature steps, but modern approaches address this:

Low-Temperature Aminolysis

Using DMAP at 0–25°C suppresses racemization during amidation. For example, reacting (R)-2-(2,6-dimethylphenyl)alanine methyl ester with methoxyacetyl chloride at 25°C preserves enantiomeric excess (>95%).

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α-acetamidoacrylic acid derivatives offers an alternative route to chiral intermediates. However, this method remains less common due to cost and complexity.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Solvent Selection

Toluene and dichloromethane are preferred for batch processes due to their ability to dissolve both polar and non-polar reactants. Continuous-flow systems utilize o-dichlorobenzene for its high boiling point and compatibility with anhydride reagents.

Catalyst Recovery

Heterogeneous catalysts (e.g., Pt/sulfided carbon) in flow reactors enable easy recovery and reuse, reducing costs. In contrast, homogeneous DMAP in batch systems requires additional purification steps.

Chemical Reactions Analysis

Types of Reactions: Metalaxyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

Major Products:

Oxidation Products: Hydroxylated this compound derivatives.

Hydrolysis Products: Methoxyacetic acid and 2,6-dimethylphenylalanine.

Scientific Research Applications

Metalaxyl has a wide range of applications in scientific research:

Agriculture: Used to control fungal diseases in crops such as potatoes, tomatoes, and grapes.

Biology: Studied for its effects on fungal pathogens and plant health.

Medicine: Investigated for potential antifungal properties in clinical settings.

Industry: Used in the formulation of fungicidal products for seed treatment and soil application

Mechanism of Action

Metalaxyl exerts its fungicidal effects by inhibiting RNA synthesis in fungi. It specifically targets RNA polymerase I, preventing the incorporation of uridine into RNA. This disruption of RNA synthesis leads to the inhibition of fungal growth and reproduction . The primary molecular targets are the enzymes involved in RNA synthesis pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Efficacy : this compound-M shows 2–3x higher efficacy than racemic this compound against Phytophthora infestans .

- Environmental Impact : this compound’s groundwater contamination risk is elevated in sandy soils (Kₒc = 50–100 mL/g), whereas benalaxyl’s higher adsorption (Kₒc = 300–500 mL/g) reduces leaching .

- Metabolism : In plants, this compound undergoes ring-methyl oxidation to form conjugates, while benalaxyl is primarily metabolized via phenylacetyl group hydrolysis .

Biological Activity

Metalaxyl, a systemic fungicide, is widely used in agriculture for its effectiveness against various plant pathogens, particularly those belonging to the class Peronosporomycetes. This article delves into the biological activity of this compound, including its metabolism, effects on plants, and implications for environmental health.

This compound is a member of the acylalanine class of fungicides, primarily functioning by inhibiting RNA synthesis in fungi. Its active ingredient is N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine methyl ester. The compound disrupts the normal growth and reproduction of pathogens, effectively controlling diseases such as downy mildew and late blight in crops.

Metabolism and Environmental Fate

The metabolism of this compound has been extensively studied. Research indicates that this compound undergoes rapid degradation in soil, influenced by factors such as moisture, temperature, and microbial activity. The main metabolites identified include:

- Metabolite 1 : N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine

- Metabolite 2 : N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester

In animal studies, low levels of this compound were detected in tissues and milk, suggesting minimal accumulation. For instance, a study involving lactating dairy cows showed that after administration of this compound at 75 ppm in their diet, residue levels in milk were only 0.02 mg/kg .

Effects on Plant Physiology

This compound's impact on plant physiology is significant. Studies have shown that it affects carbon metabolism in plants like Solanum nigrum, leading to reduced growth and biomass accumulation due to impaired carbohydrate production and increased photorespiration .

Table 1: Summary of Effects on Plant Metabolism

| Parameter | Effect of this compound |

|---|---|

| Photosynthesis | Inhibition |

| Carbohydrate Production | Impaired |

| Antioxidant Defense | Increased (polyphenols, flavonoids) |

| Reactive Oxygen Species (ROS) | Levels controlled |

Phytotoxicity and Resistance Development

While this compound is effective against many pathogens, it has also been associated with phytotoxicity in certain crops. The degree of toxicity can vary based on application methods (soil drenching vs. foliar spraying), with soil drenching leading to significantly higher concentrations in plants . Moreover, the rapid development of resistance among pathogens poses a challenge for its long-term efficacy .

Case Studies

-

Case Study 1: Efficacy Against Downy Mildew

A field trial demonstrated that this compound significantly reduced the incidence of downy mildew in cucumber crops when applied at recommended rates. The reduction in disease severity was correlated with improved yield outcomes. -

Case Study 2: Impact on Non-target Species

Research indicated that this compound residues were found in non-target species such as birds and aquatic organisms near treated fields. This raises concerns about the broader ecological impact of its use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.